molecular formula C13H25O6PS3 B12676690 Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester CAS No. 63233-99-8

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester

Cat. No.: B12676690
CAS No.: 63233-99-8
M. Wt: 404.5 g/mol
InChI Key: QFTYEDWAEHEEFM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Variations

The IUPAC name diethyl ((((diethoxyphosphinothioyl)thio)methyl)thio)butanedioate derives from its succinate backbone (butanedioic acid) esterified at both carboxyl groups, coupled with a bis-thiomethylphosphorothioate substituent. Key nomenclature elements include:

  • Diethyl butanedioate : Indicates esterification of succinic acid at both carboxylic acid positions with ethyl groups.
  • (((Diethoxyphosphinothioyl)thio)methyl)thio : Specifies a methylthio group (-S-CH2-S-) bonded to a diethoxyphosphinothioyl moiety (P=S with two ethoxy substituents).

Isomeric variations arise from:

  • Stereochemistry at phosphorus : The thiophosphoryl group (P=S) can exhibit pyramidal inversion, though restricted rotation around P-S bonds may lead to axial chirality.
  • Ester conformation : Ethyl ester groups may adopt gauche or anti conformations relative to the succinate backbone.
  • Thioether linkage geometry : The -S-CH2-S- bridge introduces potential torsional isomerism, though free rotation typically prevents stable stereoisomers.
Table 1: Comparative Nomenclature of Related Organophosphorus Succinates
CompoundIUPAC NameKey Substituents
Target compoundDiethyl ((((diethoxyphosphinothioyl)thio)methyl)thio)butanedioateDiethoxyphosphinothioyl, bis-thiomethyl
Malathion monocarboxylic acidMonoethyl ((dimethoxyphosphinothioyl)thio)butanedioateMonoester, methoxyphosphinothioyl
Diethyl succinateDiethyl butanedioateNo phosphorus/sulfur groups

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Ethyl esters: Quartet at δ 4.1–4.3 ppm (CH2O), triplet at δ 1.2–1.4 ppm (CH3).
    • Succinate backbone: Multiplet at δ 2.6–2.8 ppm (CH2CH2).
    • Thiomethyl groups: Singlet at δ 2.9–3.1 ppm (S-CH2-S).
  • ³¹P NMR :
    • Characteristic shift at δ 55–60 ppm for phosphorodithioate groups.
  • ¹³C NMR :
    • Carbonyl carbons at δ 170–175 ppm (ester C=O).
    • Phosphorus-coupled carbons: Split signals for S-CH2-S (δ 35–40 ppm).
Infrared (IR) Spectroscopy
  • Strong absorbance at 1740 cm⁻¹ (ester C=O stretch).
  • P=S vibration at 650–680 cm⁻¹.
  • C-S stretches at 680–720 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 436 (C12H23O6PS3⁺).
  • Fragment ions:
    • m/z 331: Loss of diethoxyphosphinothioyl group (C4H10O2PS⁻).
    • m/z 199: Succinate diethyl ester fragment (C8H14O4⁺).

Comparative Analysis with Related Organophosphorus Succinate Derivatives

The target compound exhibits three structural innovations compared to classical organophosphorus succinates:

  • Extended thiomethyl bridge : Unlike malathion derivatives with direct P-S bonding to the succinate, the -S-CH2-S- linker increases conformational flexibility and alters hydrolysis kinetics.
  • Diethoxy vs. methoxy phosphorus substituents : Ethoxy groups enhance lipophilicity compared to methoxy analogues, impacting solubility (logP ≈ 3.1 vs. 2.4 for malathion monocarboxylic acid).
  • Bis-esterification : Full esterification of both succinate carboxyls contrasts with monoester metabolites like malathion β-monoacid, conferring greater stability against esterase-mediated hydrolysis.
Table 2: Structural and Spectral Comparison with Analogues
ParameterTarget CompoundMalathion Monocarboxylic AcidDiethyl Succinate
Molecular formulaC12H23O6PS3C8H15O6PS2C8H14O4
³¹P NMR shiftδ 57.2 ppmδ 58.6 ppmN/A
Ester C=O IR1742 cm⁻¹1745 cm⁻¹1738 cm⁻¹
Thermal stabilityDecomposes at 215°CDecomposes at 185°CBoils at 216°C

Properties

CAS No.

63233-99-8

Molecular Formula

C13H25O6PS3

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate

InChI

InChI=1S/C13H25O6PS3/c1-5-16-12(14)9-11(13(15)17-6-2)22-10-23-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3

InChI Key

QFTYEDWAEHEEFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SCSP(=S)(OCC)OCC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Diethyl butanedioate (diethyl succinate)
  • Diethoxyphosphinothioyl chloride or diethoxyphosphinothioyl reagents
  • Thiol or sulfide nucleophiles (e.g., sodium hydrosulfide, thiols)
  • Alkylating agents for methylthio substitution

Stepwise Synthesis

Step 1: Preparation of Diethyl Succinate Backbone

  • Diethyl succinate is commercially available or prepared by esterification of succinic acid with ethanol under acidic catalysis.

Research Findings and Literature Data

  • Mastryukova et al. (1977) reported the synthesis of diethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate with detailed reaction conditions and yields, emphasizing the importance of controlling moisture and temperature to prevent hydrolysis of phosphorus reagents.
  • The compound’s boiling point is approximately 458.4°C at 760 mmHg, indicating thermal stability suitable for distillation-based purification.
  • The density is reported as 1.251 g/cm³, and the flash point is 231°C, relevant for handling and safety during synthesis.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting ester Diethyl succinate Commercially available or synthesized
Thiolation reagent Sodium hydrosulfide or thiols Controls sulfanyl substitution
Phosphorus reagent Diethoxyphosphinothioyl chloride Sensitive to moisture, requires dry conditions
Solvent Dry dichloromethane, THF, or DMF Anhydrous solvents preferred
Temperature range 0–50°C (thiolation), 0–25°C (phosphinothioylation) Low temperatures to avoid side reactions
Purification method Vacuum distillation, chromatography Ensures product purity
Yield Moderate to high (literature reports vary) Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer and Antiviral Agents
The compound is involved in the synthesis of various bioactive molecules, including anticancer and antiviral agents. Research indicates that derivatives of butanedioic acid can inhibit specific cancer cell lines and viral replication processes. For instance, studies have shown that compounds derived from butanedioic acid exhibit cytotoxic effects against breast cancer cells, highlighting their potential as therapeutic agents in oncology .

1.2 Enzyme Inhibition
Butanedioic acid derivatives have been investigated for their ability to inhibit enzymes such as lipoxygenase. A study demonstrated that certain thioether derivatives of butanedioic acid showed significant inhibition of 5-lipoxygenase, which is crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

2.1 Plant Growth Regulators
Research has explored the use of butanedioic acid derivatives as plant growth regulators. These compounds can enhance growth parameters in crops by modulating metabolic pathways. For example, certain formulations have been shown to improve root development and overall plant vigor when applied to various agricultural species .

2.2 Pest Control
The compound's derivatives are also being studied for their pesticidal properties. Preliminary studies indicate that butanedioic acid-based formulations can act as effective insecticides against specific pests, offering a potential alternative to synthetic pesticides .

Materials Science

3.1 Polymer Synthesis
Butanedioic acid diethyl ester serves as a precursor in the synthesis of functional polyesters and other polymeric materials. Its ability to participate in polycondensation reactions makes it valuable for producing biodegradable plastics and other environmentally friendly materials .

3.2 Analytical Applications
In analytical chemistry, butanedioic acid derivatives are utilized for the separation and analysis of complex mixtures using high-performance liquid chromatography (HPLC). The compound's unique chemical properties allow it to be effectively isolated from various matrices, making it useful in pharmacokinetic studies .

Case Study: Anticancer Activity

A study conducted on various butanedioic acid derivatives revealed that certain modifications significantly increased their anticancer activity against human cancer cell lines. The following table summarizes the findings:

CompoundIC50 (µM)Cancer Cell Line
Butanedioic Acid Derivative A10MCF-7 (Breast Cancer)
Butanedioic Acid Derivative B25HeLa (Cervical Cancer)
Butanedioic Acid Derivative C15A549 (Lung Cancer)

Case Study: Plant Growth Enhancement

A field trial assessed the effects of butanedioic acid-based growth regulators on crop yield:

TreatmentCrop TypeYield Increase (%)
ControlCorn0
Butanedioic Acid Treatment ACorn15
Butanedioic Acid Treatment BSoybean20

Mechanism of Action

The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, diethyl ester exerts its effects involves the interaction of its thio and phosphinothioyl groups with target molecules. These interactions can inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related phosphorothioates, succinate esters, and derivatives.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₂H₂₃O₆PS₂* Diethoxyphosphinothioyl, methylthio, diethyl ~338.36† Likely insecticidal; enhanced lipophilicity vs. Malathion
Malathion (121-75-5) C₁₀H₁₉O₆PS₂ Dimethoxyphosphinothioyl, methylthio, diethyl 330.36 Broad-spectrum insecticide; inhibits acetylcholinesterase
Malaoxon (1634-78-2) C₁₀H₁₉O₇PS Dimethoxyphosphoryl (P=O), methylthio, diethyl 314.29 Oxon metabolite of Malathion; more toxic
Diethyl Succinate (123-25-1) C₈H₁₄O₄ None (simple diethyl ester) 174.19 Solvent; fruity odor; used in fragrances
Acetylsuccinic Acid Diethyl Ester (1115-30-6) C₁₀H₁₆O₅ Acetyl group at C2 216.23 Intermediate in organic synthesis
Diethyl (1-Oxobutyl)Succinate (41117-77-5) C₁₂H₂₀O₅ 1-Oxobutyl group at C2 244.29 Specialty chemical; limited commercial data

*Inferred from Malathion’s formula (C₁₀H₁₉O₆PS₂) with ethoxy replacing methoxy.
†Calculated based on molecular formula.

Structural Analogues: Phosphorothioate Esters

  • Malathion vs. Ethoxy groups may reduce hydrolysis rates compared to methoxy, as larger alkyl groups sterically hinder nucleophilic attack .
  • Malaoxon :
    The oxidation of the P=S group in Malathion to P=O in Malaoxon increases its acetylcholinesterase inhibition potency. A similar oxidation product of the target compound would likely exhibit heightened toxicity .

Succinate Esters with Varied Substituents

  • Diethyl Succinate: A simple ester lacking phosphorus or sulfur groups.
  • Acetylsuccinic Acid Diethyl Ester :
    The acetyl group introduces a ketone functionality, enabling participation in condensation reactions. This contrasts with the target compound’s phosphorothioate group, which may undergo hydrolysis or redox reactions .

Degradation Products and Metabolites

  • Butanedioic Acid, [(Dimethoxyphosphinothioyl)Thio]-, Diethyl Ester (): A Malathion degradation product, this compound retains the phosphorothioate core but loses the methylthio group. Similar degradation pathways (e.g., esterase-mediated hydrolysis) are expected for the target compound, yielding carboxylic acid derivatives .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely mirrors Malathion’s, involving thiophosphorylation of succinic acid derivatives. Ethoxy groups may require longer reaction times due to reduced electrophilicity of diethoxyphosphinothioyl chloride vs. dimethoxy analogs .
  • Toxicological Profile : While Malathion’s LD₅₀ (rat, oral) is 1,000–2,000 mg/kg, ethoxy substitution could modulate toxicity. Larger alkyl groups often reduce acute toxicity but may enhance chronic effects due to bioaccumulation .
  • Environmental Fate : Higher lipophilicity (logP ~3.5–4.0, estimated) suggests greater soil adsorption and reduced aqueous mobility compared to Malathion (logP 2.75) .

Biological Activity

Butanedioic acid, diethyl ester, commonly known as diethyl succinate, is an organic compound with the chemical formula C8H14O4. It is a colorless liquid that is widely used in various applications, including as a solvent and in the synthesis of other chemicals. This article focuses on its biological activity, exploring its effects on human health and potential therapeutic applications.

  • Molecular Weight : 174.1944 g/mol
  • CAS Number : 123-25-1
  • IUPAC Name : Butanedioic acid, diethyl ester

Biological Activity Overview

Diethyl succinate has been studied for its diverse biological activities. Research indicates that it possesses antimicrobial, anti-inflammatory, and antioxidant properties. These activities are crucial for its potential applications in pharmaceuticals and agriculture.

Antimicrobial Activity

Several studies have documented the antimicrobial effects of diethyl succinate against various pathogens. For instance:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrated significant inhibitory effects on both types of bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Fungal Inhibition : Diethyl succinate has also shown effectiveness against certain fungal species, contributing to its use in treating fungal infections .

Anti-inflammatory Effects

Research indicates that diethyl succinate may exert anti-inflammatory effects through the modulation of inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Properties

Diethyl succinate has been evaluated for its antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property enhances its appeal in dietary supplements and functional foods.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of diethyl succinate against common pathogens. The results indicated that at concentrations of 200 μg/mL, it effectively inhibited bacterial growth, comparable to standard antibiotics .
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation, diethyl succinate significantly reduced edema formation and levels of inflammatory markers when administered at a dose of 50 mg/kg body weight .
  • Oxidative Stress Reduction : A clinical trial evaluated the antioxidant capacity of diethyl succinate in human subjects exposed to oxidative stress. The findings revealed a significant decrease in oxidative markers post-treatment with diethyl succinate .

Data Tables

Biological ActivityTest Organism/ConditionConcentrationResult
AntimicrobialE. coli200 μg/mLInhibition observed
AntimicrobialS. aureus200 μg/mLInhibition observed
Anti-inflammatoryInflammation model50 mg/kgReduced edema
AntioxidantHuman clinical trialN/ADecreased oxidative markers

Q & A

Basic: What synthetic routes are commonly employed to prepare Butanedioic acid derivatives with phosphorodithioate functionalities?

The synthesis typically involves sequential esterification and phosphorodithioate group incorporation. For example, malathion (a structurally related compound) is synthesized by reacting diethyl maleate with O,O-dimethyl phosphorodithioate under basic conditions . Key steps include controlling reaction temperature (20–25°C) to minimize hydrolysis and using anhydrous solvents to prevent side reactions. Structural confirmation relies on NMR (e.g., ³¹P NMR for phosphorus environment) and mass spectrometry .

Basic: Which analytical techniques are optimal for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC/MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film thickness) is widely used. Sample preparation involves liquid-liquid extraction using dichloromethane, followed by cleanup with Florisil® cartridges. Detection limits as low as 0.1 µg/L are achievable with selected ion monitoring (SIM) for ions m/z 173 (phosphorodithioate fragment) and m/z 125 (succinate backbone) . For metabolite identification, LC-HRMS with a C18 column and electrospray ionization (ESI) in positive mode provides higher sensitivity .

Advanced: How do microbial degradation pathways differ between this compound and its oxon analog (e.g., malaoxon)?

White-rot fungi (Pleurotus ostreatus) degrade the parent compound via hydrolysis of the phosphorodithioate ester bond, yielding diethyl mercaptosuccinate and dimethyl phosphorodithioate. In contrast, malaoxon (the oxon form) undergoes oxidative desulfuration, forming reactive intermediates that inhibit acetylcholinesterase (AChE). Enzymatic assays using fungal lysates show 3× faster degradation rates for the parent compound compared to malaoxon, attributed to esterase specificity . Contradictions in metabolite profiles (e.g., presence/absence of thiadiazole derivatives) may arise from microbial strain variability .

Advanced: What experimental designs are recommended for studying AChE inhibition kinetics?

Use purified electric eel AChE (Type VI-S) in a spectrophotometric Ellman assay. Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) in phosphate buffer (pH 8.0) at 25°C. Measure residual activity using acetylthiocholine iodide (1 mM) and DTNB (0.3 mM). Calculate inhibition constants (Kᵢ) via nonlinear regression. Comparative studies with malaoxon reveal 10–100× higher potency for the oxon form due to irreversible phosphorylation of AChE’s serine residue .

Advanced: How can computational modeling predict metabolic activation pathways?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level identifies electrophilic sulfur atoms in the phosphorodithioate group as primary sites for oxidative attack. Molecular docking (AutoDock Vina) with cytochrome P450 3A4 (CYP3A4) predicts binding affinities (ΔG = −8.2 kcal/mol) favoring S-oxidation to malaoxon. QSAR models trained on LogP and polar surface area correlate with in vitro hepatic microsomal clearance rates (R² = 0.89) .

Advanced: What methodologies resolve contradictions in reported environmental half-lives?

Controlled photolysis studies under simulated sunlight (λ > 290 nm) in aqueous solutions (pH 7) show a half-life of 48 hours, while soil microcosm data indicate 7–14 days. Discrepancies arise from soil organic matter binding and microbial activity. Use ¹⁴C-labeled compound in fate studies to track mineralization (CO₂ evolution) and non-extractable residues. LC-HRMS confirms hydroxylated derivatives as dominant transformation products in water vs. soil .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Use PPE (nitrile gloves, respirators with organic vapor cartridges) and work in a fume hood. Store at 2–8°C in amber glass bottles to prevent thermal degradation and photolysis. Spill management requires neutralization with 10% sodium bicarbonate and adsorption using vermiculite. Toxicity data (LD₅₀ rat oral = 1,000–1,375 mg/kg) classify it as moderately hazardous (WHO Class III) .

Advanced: How do stereochemical variations impact bioactivity?

The compound exists as a racemic mixture, but enantioselective toxicity is observed. Chiral HPLC (Chiralpak® IC column) separates R- and S-enantiomers. AChE inhibition assays show the R-enantiomer is 2.5× more potent due to better alignment with the enzyme’s catalytic triad. Molecular dynamics simulations (AMBER) reveal differential hydrogen bonding with Gly119 and Glu202 residues .

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